molecular formula C18H12ClN3OS2 B2812902 1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690961-60-5

1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2812902
CAS No.: 690961-60-5
M. Wt: 385.88
InChI Key: VQIGHIBFXQIMOG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core fused with a phenyl group and linked to a 4-chlorophenyl-substituted ethanone moiety via a thioether bridge. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse biological applications. The compound was identified as a hit in high-throughput screening (HTS) for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a therapeutic target in immunooncology .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS2/c19-14-8-6-13(7-9-14)16(23)11-25-18-21-20-17-22(18)15(10-24-17)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGHIBFXQIMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolothiazole core, followed by the introduction of the chlorophenyl and ethanone groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the triazolothiazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains and fungi. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as common fungal pathogens like Candida albicans. The mechanism of action is believed to involve disruption of cell wall synthesis or membrane integrity .

Anticancer Potential

Significant anticancer activity has been reported for this compound. It has been observed to induce apoptosis in several cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D). The reported IC50 values for these effects are 6.2 μM and 27.3 μM respectively, indicating potent activity. Mechanistically, it is suggested that the compound activates caspase pathways leading to programmed cell death and inhibits proliferation signals .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in edema and inflammatory markers compared to control groups .

Case Study 2: Antimicrobial Testing

A recent publication highlighted the compound's efficacy against E. coli and Staphylococcus aureus, with IC50 values of 15 μM for antibacterial activity. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 3: Cancer Research

The anticancer properties were further explored in a study where the compound was administered to mice with implanted tumors. The results indicated a significant reduction in tumor size and weight compared to untreated controls, supporting its potential as an effective anticancer agent .

The following table summarizes the biological activities reported for this compound compared to similar compounds:

CompoundActivity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism
This compoundAntibacterialE. coli15Cell wall synthesis inhibition
This compoundAntifungalCandida albicans20Membrane disruption
This compoundAnticancerHCT116 (colon carcinoma)6.2Apoptosis induction

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The triazolothiazole moiety is known to interact with biological macromolecules, potentially disrupting their function and leading to the desired biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound C₁₉H₁₃ClN₄OS₂ (calc.) 420.91 Thiazolo[2,3-c][1,2,4]triazole, 4-chlorophenyl
1-(4-Morpholinyl)-2-[(5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio]ethanone C₁₆H₁₆N₄O₂S₂ 360.45 Morpholinyl substituent
1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (6a) C₁₆H₁₁BrClN₃OS 424.70 Simple triazole, bromophenyl group
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-pyrrolidinylphenyl)acetamide C₂₀H₁₈N₆OS₂ 431.92 Acetamide linker, pyrrolidinylphenyl
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (antimalarial) C₁₅H₁₀N₃O₄S 332.32 Indole core, nitro groups

Key Observations :

  • The target compound’s thiazolo[2,3-c][1,2,4]triazole core distinguishes it from simpler triazole derivatives (e.g., 6a in ) .
  • Substituents like morpholinyl () or pyrrolidinylphenyl () enhance solubility but reduce molecular weight compared to the chlorophenyl group in the target compound .
  • Nitro-substituted indolyl-ethanones (–6) exhibit lower molecular weights due to the absence of fused heterocycles .

Key Observations :

  • The target compound’s IDO1 inhibition contrasts with the antibacterial (FabI) and antimalarial (PfDHODH) targets of structurally related compounds .
  • Nitro groups on indolyl-ethanones () significantly enhance antimalarial potency, highlighting the role of electron-withdrawing substituents .
  • Thiophene-triazole hybrids () demonstrate broad-spectrum anticancer activity, suggesting fused heterocycles improve target engagement .

Molecular Interactions :

  • IDO1 binding : The thiazolotriazole core may engage in π-π stacking with hydrophobic enzyme pockets, while the chlorophenyl group enhances lipophilicity .
  • Antibacterial activity : Thiazolotriazoles with simpler substituents (e.g., morpholinyl) show reduced FabI inhibition, likely due to steric hindrance .
  • DFT/X-ray studies : Cyclobutyl-triazole derivatives () reveal that planar geometries optimize binding, a principle likely applicable to the target compound .

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a thiazolo[2,3-c][1,2,4]triazole derivative known for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H12ClN3OS2C_{18}H_{12}ClN_3OS_2 with a molecular weight of approximately 385.89 g/mol. The structure features a thiazolo-triazole moiety that is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aryl-5-mercapto-1,2,4-triazole with phenacyl bromide under reflux conditions in ethanol. The resulting products are purified through recrystallization or column chromatography. Characterization is performed using techniques such as IR spectroscopy and NMR.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[2,3-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.25 to 8 μg/mL depending on the specific structure and substituents present .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives:

  • In Vitro Studies : Compounds have shown activity against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition of cell growth at low concentrations (e.g., 6.2 μM for HCT-116) .

The biological activity of this compound is often attributed to its ability to interact with specific biological targets:

  • Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : The compound has been identified as a potent inhibitor of IDO1, an enzyme implicated in cancer immune evasion. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl and thiazole rings can enhance inhibitory potency .

Case Studies

Several case studies illustrate the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study reported that derivatives with specific substitutions exhibited significantly higher antibacterial activity than standard antibiotics like vancomycin and ciprofloxacin.
  • Anticancer Efficacy : In vitro evaluations demonstrated that certain derivatives led to reduced proliferation in cancer cell lines compared to controls.

Comparative Analysis of Biological Activities

Activity TypeMIC/IC50 ValuesNotable Effects
Antibacterial0.25 - 8 μg/mLEffective against MRSA and E. coli
Anticancer6.2 μM (HCT-116)Inhibition of cell growth in cancer
IDO1 InhibitionIC50 = 16.4 nMPotential application in immunotherapy

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis involves multi-step routes, typically starting with triazole ring formation followed by thioether linkage introduction. Key steps include:

  • Triazole core construction : Cyclization of thiosemicarbazides or hydrazine derivatives with carboxylic acid analogs under reflux conditions .
  • Thioether coupling : Reaction of a chlorophenyl ethanone intermediate with a thiol-containing triazole-thiazole precursor using K₂CO₃ as a base in acetone or DMF .
  • Optimization strategies : Adjusting solvent polarity (e.g., DMF for solubility), temperature (70–80°C for kinetic control), and stoichiometric ratios (1:1.2 for thiol:halide) improves yields to >75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity, with diagnostic peaks for thioether (δ 3.8–4.2 ppm for SCH₂) and triazole protons (δ 8.1–8.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements of the thiazolo-triazole fused ring system and chlorophenyl orientation, revealing planar geometry critical for target binding .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₂₀H₁₃ClN₄OS₂) with <2 ppm error .

Q. What primary biological activities have been experimentally validated?

  • IDO1 inhibition : IC₅₀ of 16.4 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) via sulfur-aromatic interactions with F163/F226 residues, confirmed by X-ray co-crystallography .
  • Anticancer activity : Disruption of tubulin polymerization (IC₅₀ = 3.2 µM in MCF-7 cells) and apoptosis induction via caspase-3 activation .
  • Antimicrobial effects : Moderate activity against S. aureus (MIC = 32 µg/mL) attributed to thioether-mediated membrane disruption .

Advanced Research Questions

Q. How do SAR studies inform the design of derivatives with enhanced IDO1 inhibitory potency?

  • Electron-withdrawing groups : Substitution at the 4-chlorophenyl position with cyanophenyl (e.g., 1-(4-cyanophenyl) analogs) improves IC₅₀ by 12-fold via enhanced π-π stacking with IDO1’s hydrophobic pocket .
  • Thioether modifications : Replacing sulfur with selenoether groups increases target residence time but reduces solubility, requiring formulation adjustments .
  • Triazole substitution : Introducing cyclopropylethynyl groups at the triazole C3 position enhances steric complementarity with IDO1’s active site .

Q. What computational strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Molecular dynamics (MD) simulations : Identify metabolic instability of the thioether moiety in vivo, prompting prodrug strategies (e.g., thioester masking) .
  • Pharmacophore modeling : Matches in vitro enzyme inhibition data (IDO1 IC₅₀) with in vivo tumor suppression efficacy by correlating lipophilicity (logP = 2.8) with tissue penetration .

Q. How can researchers address discrepancies in reported antimicrobial efficacy across studies?

  • Biofilm models : Use in vitro biofilm assays (e.g., Calgary Biofilm Device) to assess activity under physiologically relevant conditions, resolving false negatives from planktonic-cell assays .
  • Pharmacokinetic profiling : Measure plasma protein binding (>90% for this compound) to adjust MIC thresholds for free drug concentrations .

Q. How can molecular docking guide the identification of novel biological targets beyond IDO1?

  • Pan-assay interference (PAINS) filters : Exclude promiscuous binding artifacts by screening for redox-sensitive thioether groups .
  • Proteome-wide docking : Prioritize kinases (e.g., EGFR, IC₅₀ = 1.8 µM) and redox enzymes (e.g., thioredoxin reductase) via AutoDock Vina scoring (ΔG < −9 kcal/mol) .

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